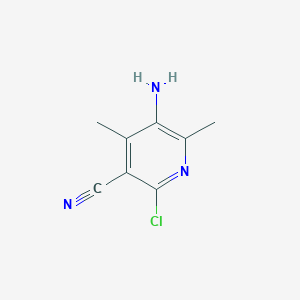

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

説明

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its pyridine ring substituted with amino, chloro, dimethyl, and nitrile groups, which contribute to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with an amine source under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming fused heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, hydrazines, and hydroxylamines.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and antimicrobial agents. Research indicates that modifications to the pyridine ring can lead to compounds with enhanced activity against specific biological targets, such as cyclooxygenase enzymes involved in inflammation pathways .

Antimicrobial Activity

Studies have documented the antimicrobial properties of derivatives synthesized from 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile. These derivatives have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria . For example, certain synthesized derivatives exhibited minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics.

Biological Studies

Enzyme Inhibition

The compound has been utilized in biological assays to study enzyme interactions. Its ability to inhibit specific enzymes makes it a valuable tool for biochemical research. For instance, derivatives have been tested for their inhibitory effects on COX-2, an enzyme linked to inflammatory processes. The structure-activity relationship (SAR) studies suggest that modifications at the amino and chloro positions can significantly affect inhibitory potency .

Anticancer Research

Research has also focused on the anticancer potential of this compound and its derivatives. Various studies have reported promising results in inhibiting cancer cell proliferation across different cell lines, including lung and cervical cancer cells. For example, certain derivatives showed IC50 values indicating potent activity against cancer cells while exhibiting low toxicity towards normal cells .

Materials Science

Development of Advanced Materials

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties enable the creation of materials with tailored functionalities suitable for various applications, including electronics and drug delivery systems .

Case Studies

作用機序

The mechanism of action of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups facilitate binding to active sites of enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Similar Compounds

5-Amino-2-chloropyridine: Shares the amino and chloro substituents but lacks the dimethyl and nitrile groups.

4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains similar dimethyl and nitrile groups but differs in the position of the amino and chloro groups.

2-Amino-4-chloro-6-methylpyrimidine: A pyrimidine derivative with similar functional groups but a different ring structure.

Uniqueness

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups on the pyridine ring allows for fine-tuning of its chemical properties, making it a versatile compound in synthetic and medicinal chemistry.

生物活性

Overview of Biological Activity

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile exhibits significant biochemical interactions, primarily due to its structural characteristics that allow it to engage with various enzymes and biological pathways. Its ability to act as both a substrate and an inhibitor in enzymatic reactions makes it a valuable compound in biochemical research.

The compound's biological activity can be attributed to several key mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes such as hydrazine hydrate and hydroxylamine, facilitating the formation of various derivatives like pyrazolo and isoxazolo compounds. This interaction can lead to either activation or inhibition of enzymatic pathways depending on the specific context.

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. Notably, it has been associated with skin irritation and ocular damage, suggesting a potential for cytotoxic effects at higher concentrations.

- Transport and Distribution : The transport mechanisms within cells can affect the compound's localization and accumulation, which is critical for its biological effects. Its ability to cause respiratory irritation indicates that it may preferentially accumulate in respiratory tissues.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining its efficacy and safety profile.

Case Studies

- Toxicity Assessment : In laboratory studies, varying dosages of the compound revealed a dose-dependent relationship with toxicity. Low doses demonstrated beneficial effects on enzyme modulation, while higher doses caused adverse reactions such as skin irritation and respiratory issues.

- Bioconversion Studies : Research involving Burkholderia sp. MAK1 demonstrated the compound's potential for bioconversion processes. The cells were able to metabolize pyridin-2-amines effectively, indicating that this compound could serve as a substrate for microbial transformations .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Interacts with various enzymes leading to inhibition or activation of metabolic pathways |

| Cytotoxicity | Causes skin irritation and eye damage at higher concentrations |

| Bioconversion | Serves as a substrate for microbial transformations in bioconversion studies |

Table 2: Bioconversion Features of Pyridine Derivatives

| Substrate | Product | Conversion % |

|---|---|---|

| Pyridin-2-amine | Hydroxylated at the 5-position | 99 |

| 3-Chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | 96 |

| 4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 88 |

特性

IUPAC Name |

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRGFOOFJMWOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1N)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989881 | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-36-7 | |

| Record name | NSC61974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。